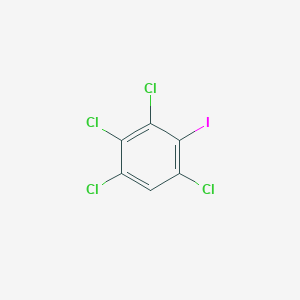

1,2,3,5-Tetrachloro-4-iodobenzene

Description

1,2,3,5-Tetrachloro-4-iodobenzene (CAS: Not explicitly provided in evidence; structurally related to 1,2,3,5-tetrachlorobenzene, CAS 634-90-2 ) is a halogenated aromatic compound featuring four chlorine atoms and one iodine atom on a benzene ring. Its molecular formula is C₆HCl₄I, with a molecular weight of approximately 393.28 g/mol (calculated). The iodine substituent at the para position distinguishes it from other tetrachlorobenzene isomers. This compound is of interest in organic synthesis due to the reactivity of the iodine atom, which participates in cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than chlorine .

Properties

CAS No. |

56892-56-9 |

|---|---|

Molecular Formula |

C6HCl4I |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

1,2,3,5-tetrachloro-4-iodobenzene |

InChI |

InChI=1S/C6HCl4I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |

InChI Key |

YIEQXFPNXDJUIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachloro-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2,3,5-tetrachlorobenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atom with an iodine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrachloro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include [bis(trifluoroacetoxy)]iodobenzene and other hypervalent iodine compounds.

Substitution: Nucleophilic aromatic substitution reactions often require strong nucleophiles and elevated temperatures to proceed efficiently.

Major Products Formed

Scientific Research Applications

1,2,3,5-Tetrachloro-4-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrachloro-4-iodobenzene involves its ability to undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing chlorine atoms enhances the compound’s reactivity towards nucleophiles, facilitating substitution reactions . Additionally, the iodine atom can participate in oxidative processes, leading to the formation of quinones and other oxidized products .

Comparison with Similar Compounds

Comparison with Structural Isomers of Tetrachlorobenzene

The positional arrangement of chlorine atoms significantly influences physical and chemical properties. Key isomers include:

Key Differences :

- Reactivity: The iodine atom in 1,2,3,5-Tetrachloro-4-iodobenzene enhances its utility in cross-coupling reactions compared to non-iodinated isomers. For example, iodobenzene derivatives are more reactive in Suzuki-Miyaura reactions than chlorobenzenes .

- Steric Effects : The bulky iodine substituent may reduce reaction rates in sterically hindered environments compared to smaller halogens like chlorine.

Comparison with Other Halogenated Benzenes

Brominated Analogs

Tetrabromobenzenes (e.g., 1,2,4,5-Tetrabromobenzene, CAS 79-27-6 ) exhibit higher molecular weights and melting points due to bromine’s larger atomic size. However, bromine’s lower electronegativity compared to iodine reduces its leaving-group ability in nucleophilic substitutions.

Mixed Halogenated Derivatives

- 1,2,3,5-Tetrachloro-4-ethoxybenzene (CAS 56818-02-1 ): The ethoxy group increases solubility in polar solvents but reduces electrophilic reactivity compared to the iodo analog.

- 1,2,4,5-Tetrachloro-3-(methylthio)benzene : Sulfur-containing substituents enhance pesticidal activity but introduce environmental persistence concerns.

Reactivity in Organic Reactions

Suzuki-Miyaura Cross-Coupling

Iodine’s superior leaving-group ability makes this compound more reactive than chloro- or bromo-analogs. For instance, iodobenzene achieves >90% yield in model Suzuki reactions under optimized conditions (water solvent, Fe₃O₄@CNF catalyst) . Chlorobenzenes typically require harsher conditions or metal catalysts.

Oxidative Transformations

Polyvalent iodine compounds, including iodobenzene derivatives, are potent oxidizers in organic synthesis. The iodine in this compound may facilitate selective oxidations, akin to iodoxybenzoic acid (IBX) .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Iodobenzene | Suzuki-Miyaura | >90 | Water, Fe₃O₄ catalyst |

| 1,2,3,5-Tetrachlorobenzene | Suzuki-Miyaura | <50 | Requires Pd catalysts, higher temps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.